![molecular formula C12H18Cl2N2 B2988269 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1187927-37-2](/img/structure/B2988269.png)
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the CAS Number: 1187927-37-2 . It has a molecular weight of 261.19 . The compound is a light grey solid .
Molecular Structure Analysis
The Inchi Code for 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is 1S/C12H16N2.2ClH/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14;;/h1-5,10-11,13H,6-9H2;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a light grey solid . It has a molecular weight of 261.19 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Photoluminescent Materials
- Conjugated Polymers : A study by Beyerlein & Tieke (2000) described the synthesis of π-conjugated polymers and copolymers containing 2-Phenyloctahydropyrrolo[3,4-c]pyrrole units. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films.
Electronic and Structural Properties
- Electronically Intercommunicating Iron Centers : Research by Hildebrandt, Schaarschmidt, & Lang (2011) investigated the electronic and structural properties of pyrrole derivatives. They found significant electron delocalization and reversible electrochemical properties, highlighting the potential for electronic applications.
Fluorescence and Chemical Reactivity
- Luminescent Polymers : Zhang & Tieke (2008) developed polymers containing 2-Phenyloctahydropyrrolo[3,4-c]pyrrole units that demonstrate strong fluorescence and are soluble in common organic solvents. This research (Zhang & Tieke, 2008) suggests applications in areas like sensing and bio-imaging.
- Molecular Reactivity Studies : A study by Murthy et al. (2017) focused on the synthesis and reactivity of pyrrolo[3,4-c]pyridin-1-one derivatives, providing insights into the stability and reactivity of these molecules. This work has implications for drug development and materials science.
Insecticidal Properties
- Stored-Product Protection : Boukouvala et al. (2016) explored the insecticidal effect of pyrrole derivatives, including 2-Phenyloctahydropyrrolo[3,4-c]pyrrole, against major stored-product insect species (Boukouvala et al., 2016). Their findings indicate potential applications in agricultural pest control.
Catalysis
- Palladium-Supported Catalysts : Figueira & Gomes (2015) reported the use of palladium-supported catalysts for the dehydrogenation of 2-Phenyl-1-pyrroline, a related compound, to synthesize 2-Phenylpyrrole. This process, detailed in their research (Figueira & Gomes, 2015), highlights the importance of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole derivatives in catalysis and organic synthesis.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .
Propriétés
IUPAC Name |
5-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14;;/h1-5,10-11,13H,6-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBADVNKVWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

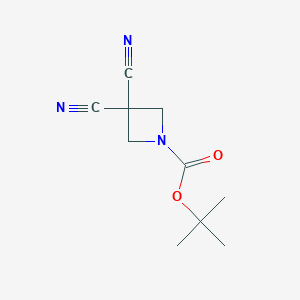
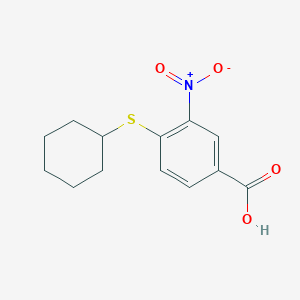
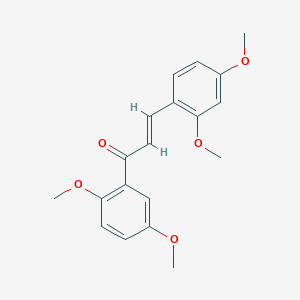

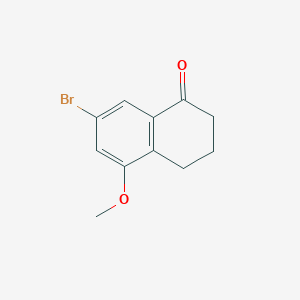
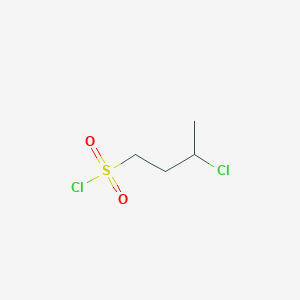
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)





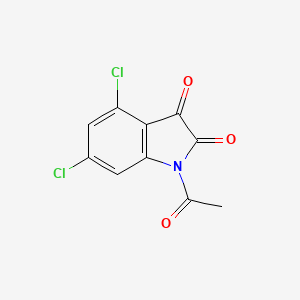
![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)